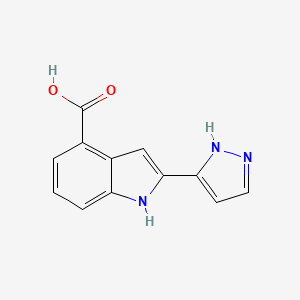![molecular formula C9H12F3NS2 B14204109 (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole CAS No. 824391-36-8](/img/structure/B14204109.png)
(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is a synthetic organic compound characterized by its unique thiazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide in the presence of a base.
Attachment of the Trifluorobut-3-en-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group with the trifluorobut-3-en-1-yl group, often using a thiol as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the trifluorobut-3-en-1-yl group, converting it to a saturated alkyl chain.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing double bonds.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitro compounds under acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Saturated Alkyl Chains: Resulting from reduction of the double bond.
Functionalized Thiazoles: Produced through electrophilic substitution.
科学的研究の応用
Chemistry
In chemistry, (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring and the trifluorobut-3-en-1-yl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- (4S)-4-Ethyl-2-[(3,4-difluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole
- (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)oxy]-4,5-dihydro-1,3-thiazole
Uniqueness
Compared to similar compounds, (4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole stands out due to the presence of the trifluorobut-3-en-1-yl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
特性
CAS番号 |
824391-36-8 |
|---|---|
分子式 |
C9H12F3NS2 |
分子量 |
255.3 g/mol |
IUPAC名 |
(4S)-4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H12F3NS2/c1-2-6-5-15-9(13-6)14-4-3-7(10)8(11)12/h6H,2-5H2,1H3/t6-/m0/s1 |
InChIキー |
LNCMAKRNIHHKCW-LURJTMIESA-N |
異性体SMILES |
CC[C@H]1CSC(=N1)SCCC(=C(F)F)F |
正規SMILES |
CCC1CSC(=N1)SCCC(=C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


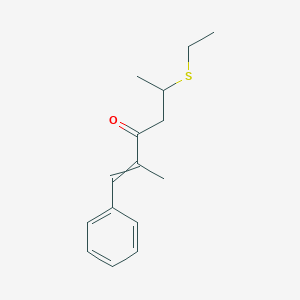
![Phenol, 2-[(1-phenylpropyl)amino]-](/img/structure/B14204027.png)

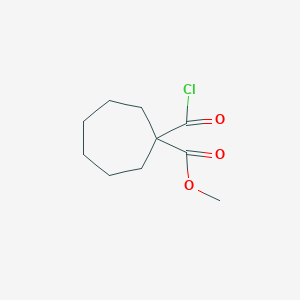
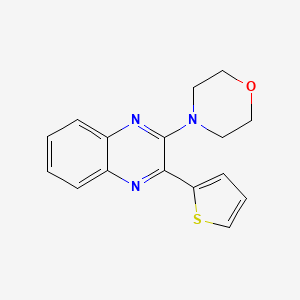
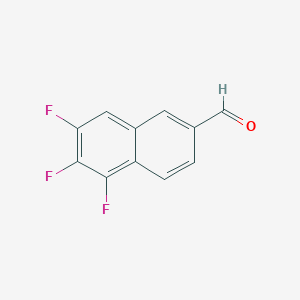
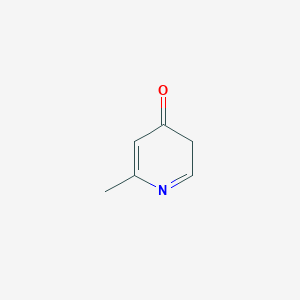


![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
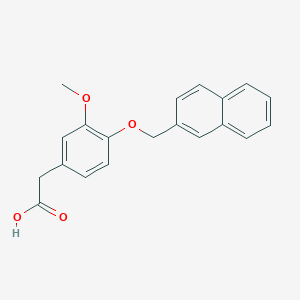
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)

